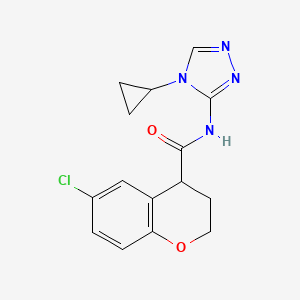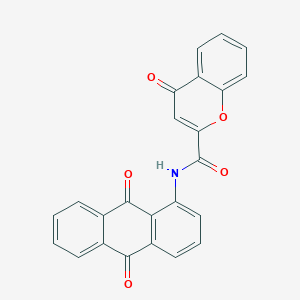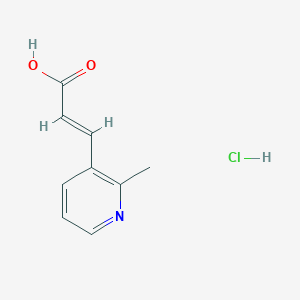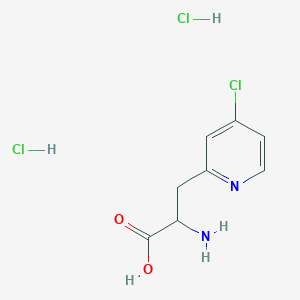![molecular formula C19H26N2O3 B2776953 3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 922054-59-9](/img/structure/B2776953.png)
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide” is a complex organic molecule. It contains a cyclopentyl group, an ethyl group, and a tetrahydrobenzo[f][1,4]oxazepin ring . The molecule has a molecular formula of C19H26N2O3 and a molecular weight of 330.428.
Molecular Structure Analysis
The molecule contains a cyclopentyl ring, an ethyl group, and a tetrahydrobenzo[f][1,4]oxazepin ring . The tetrahydrobenzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. The amide group (-CONH2) could undergo hydrolysis, and the ethyl group could participate in reactions typical of alkanes. The cyclopentyl ring, being a cycloalkane, is relatively stable but could undergo substitution reactions under certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of novel oxazepine derivatives, including methods for creating complex fused ring systems that may share structural similarities with the compound , has been extensively studied. For example, Petrovskii et al. (2017) detailed the synthesis of a unique oxazapolyheterocycle showing strong blue emission properties, hinting at potential applications in photophysical studies or materials science (Petr P. Petrovskii et al., 2017).
- Similarly, the creation of oxazolidines and thiazolidines, as detailed by Badr et al. (1981), involves processes that could be relevant to synthesizing complex compounds like the one , offering insights into the cyclization and functionalization of similar molecules (M. Badr et al., 1981).
Photophysical Properties
- Research on the photophysical properties of related oxazepine compounds suggests potential applications in creating materials with specific optical properties. For instance, the study by Petrovskii et al. reveals how structural modifications can lead to significant changes in emission properties, which could be leveraged in the development of new optical materials or sensors.
Biological Evaluation
- Some oxazepine derivatives have been evaluated for their biological activity. Kendre et al. (2015) synthesized and assessed the antimicrobial and anti-inflammatory activities of benzoxazepine derivatives, indicating the potential of such compounds in medicinal chemistry (B. V. Kendre et al., 2015).
Chemical Reactivity and Applications
- The chemical reactivity of oxazepine derivatives, including ring-expansion reactions and nucleophilic substitutions, opens pathways for creating a variety of structurally diverse and potentially bioactive compounds. The work by Kolluri et al. (2018) on an unusual ring-expansion process illustrates the complex reactions these compounds can undergo, which may be relevant for synthesizing related compounds or intermediates (R. Kolluri et al., 2018).
Propiedades
IUPAC Name |
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-21-11-12-24-17-9-8-15(13-16(17)19(21)23)20-18(22)10-7-14-5-3-4-6-14/h8-9,13-14H,2-7,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGOHGIFQIGWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2776876.png)
![N-(3-Imidazo[1,2-a]pyridin-2-ylpropyl)but-2-ynamide](/img/structure/B2776877.png)
![N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2776878.png)






